molecular formula C19H20N6O4 B2564626 2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 899726-90-0

2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2564626
CAS RN: 899726-90-0
M. Wt: 396.407
InChI Key: CNUOBKAPZWMSJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , is a topic of interest in the field of chemistry . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show a broad range of biological activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring are 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .

Scientific Research Applications

Antiviral Activity: Research suggests that certain thiazolidinone derivatives exhibit antiviral properties . Investigating this compound’s antiviral potential could be valuable in the context of viral infections.

Anticonvulsant Properties: Thiazolidinones have been explored for their anticonvulsant effects . This compound might contribute to the development of novel anticonvulsant drugs.

Antibacterial Effects: Thiazolidinone derivatives have demonstrated antibacterial activity . Investigating this compound’s antibacterial potential could lead to new antibiotics.

Hypolipidemic Effects: Hypolipidemic agents help regulate lipid levels in the blood. Thiazolidinones have been investigated for their hypolipidemic effects . This compound might contribute to lipid management strategies.

Anti-Inflammatory Effects: Thiazolidinones have shown promise as anti-inflammatory agents . Exploring this compound’s anti-inflammatory properties could have clinical implications.

Potential Anticancer Drug Candidate: Given the diverse biological activities of thiazolidinones, including anticancer effects , further research on this compound’s potential as an anticancer drug candidate is warranted.

Nonlinear Optical Properties

Thiazolidinone derivatives have attracted attention due to their nonlinear optical properties . Investigating this compound’s optical behavior could contribute to materials science and photonics.

Organic Photovoltaic Cells

Considering the compound’s potential as a good candidate for organic photovoltaic cells , research into its photovoltaic properties and applications is relevant.

Crystal Structure Determination

The compound (Z)-(2g) was characterized by X-ray diffraction . Understanding its crystal structure provides insights into its properties.

properties

IUPAC Name

2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-4-29-13-8-6-5-7-12(13)25-11(2)9-23-15-16(21-18(23)25)22(3)19(28)24(17(15)27)10-14(20)26/h5-9H,4,10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUOBKAPZWMSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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